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Peptide T: An Immunomodulatory Agent in
Clinical Focus
A Comparative Guide for Researchers and Drug Development Professionals

Peptide T, an octapeptide derived from the V2 region of the HIV-1 envelope protein gp120, and

its more stable analog, D-ala-peptide-T-amide (DAPTA), have been the subject of clinical

investigation for their potential immunomodulatory and neuroprotective effects, primarily in the

context of HIV infection.[1][2] This guide provides a comparative analysis of Peptide T's

performance in clinical studies, with a focus on its immunomodulatory effects, and contrasts it

with the current standard of care, combination antiretroviral therapy (cART).

Immunomodulatory Effects: A Shift in Cytokine
Balance
In vitro studies have demonstrated that Peptide T can modulate the immune response by

influencing cytokine production. Specifically, it has been shown to induce the production of the

anti-inflammatory cytokine Interleukin-10 (IL-10) and inhibit the production of the pro-

inflammatory cytokine Interferon-gamma (IFN-γ) in peripheral blood mononuclear cells

(PBMCs). This suggests a potential mechanism for its observed anti-inflammatory properties.
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Parameter Peptide T Effect Concentration p-value

IL-10 Production Induction 10-8 M < 0.05

IFN-γ Production Inhibition 10-9 M < 0.001

Table 1: In Vitro

Immunomodulatory

Effects of Peptide T

on Human PBMCs

Clinical Studies in HIV-Associated Conditions
Peptide T and its analog DAPTA have been evaluated in clinical trials for HIV-associated

neurocognitive disorders (HAND) and painful distal neuropathy. The primary rationale for these

studies was Peptide T's ability to block the binding of the HIV envelope protein gp120 to its

cellular receptors, including the CCR5 co-receptor, thereby potentially preventing viral entry into

immune cells and mitigating downstream inflammatory and neurotoxic effects.[1][4]

HIV-Associated Neurocognitive Disorder (HAND)
A key, multisite, placebo-controlled clinical trial funded by the National Institutes of Health (NIH)

investigated the efficacy of intranasal DAPTA for HIV-associated cognitive impairment. While

the study did not meet its primary endpoint of a statistically significant improvement in a global

neuropsychological score for the overall study population, subgroup analyses suggested

potential benefits.
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Outcome
Overall Treatment
Group vs. Placebo

Subgroup:
Baseline CD4 > 200
cells/µL (adjusted)

Subgroup:
Baseline Global
Deficit Score ≥ 0.5

Change in Global

Neuropsychological

Score

No significant

difference
p = 0.07 p = 0.02

Table 2: Key Efficacy

Outcomes of the NIH-

funded Trial of DAPTA

for HIV-Associated

Cognitive

Impairment[1]

Painful Distal Neuropathy
A separate double-blind, placebo-controlled trial evaluated intranasal Peptide T for the

treatment of painful distal symmetrical polyneuropathy in patients with AIDS. This study found

no significant difference in pain scores between the Peptide T and placebo groups.

Furthermore, there were no significant changes in neuropsychological measures or CD4

lymphocyte counts.[5]

Outcome
Peptide T Group
(change from
baseline)

Placebo Group
(change from
baseline)

p-value

Modified Gracely Pain

Score
-0.24 -0.39 0.32

Table 3: Primary

Outcome of the

Clinical Trial of

Peptide T for Painful

Distal Neuropathy in

AIDS[5]
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Comparison with Combination Antiretroviral
Therapy (cART)
Combination antiretroviral therapy is the established standard of care for HIV infection and has

dramatically reduced the incidence of severe HIV-associated dementia.[6][7] However, milder

forms of neurocognitive impairment persist in a substantial proportion of patients on cART.[3][6]

[8] Unlike Peptide T, which has a specific proposed mechanism of blocking viral entry and

modulating the immune response, cART works by suppressing HIV replication through various

mechanisms.

Effects on Neurocognitive Function
Studies on cART have shown improvements in cognitive function, particularly in treatment-

naïve patients. However, the recovery is often incomplete, and some cognitive deficits may

persist.

Cognitive Domain
Baseline vs. HIV-negative
Controls

Post-cART Improvement

Attention Worse (p = 0.016) Improvement observed

Executive Function Worse (p = 0.043) Improvement observed

Motor Function Worse (p = 0.043) Improvement observed

Table 4: Neurocognitive

Performance in Treatment-

Naïve HIV Patients Before and

After cART Initiation

(Representative Data)[3]

Effects on Immune Markers
A primary goal of cART is immune reconstitution, measured by an increase in CD4+ T-cell

counts. The degree of immune recovery can be influenced by baseline CD4 counts.
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Baseline CD4+ T-cell Count (cells/µL)
Median CD4+ T-cell Increase at 6 months
(cells/µL)

<50 94

50-199 110

200-349 123

≥350 110

Table 5: Median CD4+ T-cell Count Increase

After 6 Months of cART[9]

Experimental Protocols
NIH Trial of DAPTA for HIV-Associated Cognitive
Impairment

Study Design: Multisite, randomized, double-blind, placebo-controlled trial.

Intervention: Intranasal D-ala-peptide-T-amide (DAPTA) at a dosage of 2 mg three times a

day for 6 months.

Primary Outcome Measure: A global neuropsychological score derived from 23 individual

test scores. The specific battery included tests of attention, processing speed, memory,

executive function, and motor skills.

Inclusion Criteria: HIV-seropositive individuals with evidence of cognitive deficits on a

screening test battery.

Statistical Analysis: The primary efficacy endpoint was the change in the global

neuropsychological score from baseline to 6 months. Analyses were also conducted on

subgroups based on baseline CD4+ count and severity of cognitive impairment.[1]
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Assessments

Screening of HIV+ Patients
with Cognitive Deficits

Randomization

Baseline Neuropsychological
Assessment (23 scores)

DAPTA (2mg TID, intranasal)
for 6 months

Placebo
for 6 months

Final Neuropsychological
Assessment (23 scores)

Analysis of Change in
Global NP Score

Click to download full resolution via product page

DAPTA Clinical Trial Workflow

In Vitro Cytokine Modulation Study
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) were used.

Treatment: Cells were treated with Peptide T at concentrations of 10-8 M for IL-10 induction

and 10-9 M for IFN-γ inhibition.

Cytokine Measurement: Cytokine levels in the cell culture supernatants were likely measured

using a standard enzyme-linked immunosorbent assay (ELISA).

Statistical Analysis: Analysis of variance (ANOVA) was used to determine the statistical

significance of the changes in cytokine production.[3]

Isolate PBMCs from
Human Blood Culture PBMCs

Treat with Peptide T
(10⁻⁸ M or 10⁻⁹ M)

Untreated Control

Incubate Collect Supernatant Measure Cytokine Levels
(IL-10, IFN-γ) via ELISA

Statistical Analysis
(ANOVA)

Click to download full resolution via product page

In Vitro Cytokine Assay Workflow
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Signaling Pathways
Peptide T is believed to exert its effects by acting as a CCR5 antagonist. The CCR5 receptor is

a chemokine receptor that is used by some strains of HIV to enter host cells. By blocking this

receptor, Peptide T can inhibit viral entry. This interaction with a key chemokine receptor also

provides a plausible mechanism for its immunomodulatory effects, as chemokine receptors are

integral to immune cell trafficking and activation.

Host Cell

Peptide T CCR5 Receptor

HIV Viral Entry

Inhibits

Pro-inflammatory
Signaling

Modulates

HIV gp120

Binds to

Click to download full resolution via product page

Peptide T Signaling Pathway

In summary, while Peptide T has demonstrated immunomodulatory activity in vitro and has

shown some potential for neuroprotection in subgroup analyses of clinical trials, it has not

demonstrated overall clinical efficacy in large, controlled studies for HIV-associated

neurocognitive disorders or painful neuropathy. In contrast, cART remains the cornerstone of

HIV management, providing robust immune reconstitution and a reduction in severe

neurocognitive impairment, although milder forms of cognitive dysfunction persist as a clinical

challenge. Future research into adjunctive therapies for HAND may still draw insights from the

mechanisms of action of compounds like Peptide T.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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